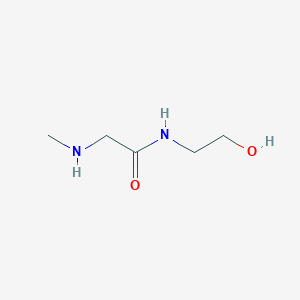

N-(2-hydroxyethyl)-2-(methylamino)acetamide

CAS No.: 357277-74-8

Cat. No.: VC17333412

Molecular Formula: C5H12N2O2

Molecular Weight: 132.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 357277-74-8 |

|---|---|

| Molecular Formula | C5H12N2O2 |

| Molecular Weight | 132.16 g/mol |

| IUPAC Name | N-(2-hydroxyethyl)-2-(methylamino)acetamide |

| Standard InChI | InChI=1S/C5H12N2O2/c1-6-4-5(9)7-2-3-8/h6,8H,2-4H2,1H3,(H,7,9) |

| Standard InChI Key | WTSJQQCLQKTFSG-UHFFFAOYSA-N |

| Canonical SMILES | CNCC(=O)NCCO |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

N-(2-Hydroxyethyl)-2-(methylamino)acetamide belongs to the acetamide family, characterized by the following structural attributes:

-

Backbone: A central acetamide group (CH₃CONH₂) modified with methylamino and hydroxyethyl substituents.

-

Functional groups:

-

Methylamino (-NHCH₃): Imparts basicity and hydrogen-bonding capability.

-

Hydroxyethyl (-OCH₂CH₂OH): Enhances hydrophilicity and solubility in polar solvents.

-

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS No. | 357277-74-8 |

| Molecular Formula | C₅H₁₂N₂O₂ |

| Molecular Weight | 132.16 g/mol |

| IUPAC Name | N-(2-hydroxyethyl)-2-(methylamino)acetamide |

| SMILES | CNCC(=O)NCCO |

| InChI Key | WTSJQQCLQKTFSG-UHFFFAOYSA-N |

The compound’s amphiphilic nature arises from its hydrophilic (hydroxyethyl) and hydrophobic (methyl) regions, influencing its solubility and interaction with biomolecules .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N-(2-hydroxyethyl)-2-(methylamino)acetamide typically involves multi-step reactions:

-

Amination: Reaction of chloroacetamide with methylamine to form 2-(methylamino)acetamide.

-

Etherification: Introduction of the hydroxyethyl group via nucleophilic substitution using ethylene glycol or its derivatives .

Key Reaction:

Industrial-scale production often employs catalytic methods to enhance yield and purity. For example, acid catalysts (e.g., H₂SO₄) facilitate etherification under reflux conditions .

Physicochemical and Biochemical Properties

Solubility and Stability

-

Solubility: Highly soluble in water (>50 mg/mL at 25°C) due to hydrogen-bonding capacity. Moderately soluble in ethanol and dimethyl sulfoxide (DMSO).

-

Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or alkaline environments .

Biomolecular Interactions

The compound’s dual hydrophilicity-hydrophobicity profile enables:

-

Enzyme binding: Potential inhibition of proteases or kinases via hydrogen bonding with active sites.

-

Membrane permeability: Enhanced cellular uptake compared to purely hydrophilic analogs .

Pharmaceutical and Industrial Applications

Drug Design and Development

N-(2-Hydroxyethyl)-2-(methylamino)acetamide serves as a precursor or intermediate in synthesizing:

-

Neurological agents: Analogous structures are used in dopamine receptor modulators.

-

Anti-inflammatory drugs: Functional groups may interact with cyclooxygenase (COX) enzymes .

Industrial Uses

-

Surfactants: Acts as a non-ionic surfactant in agrochemical formulations.

-

Polymer additives: Improves flexibility in polyurethane foams.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume